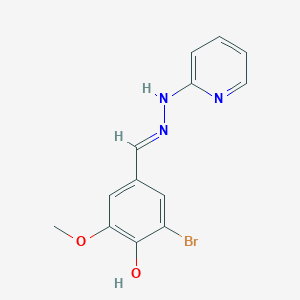![molecular formula C20H16ClN3O3 B6055869 N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of nicotinamide derivatives and has been shown to possess anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to improve mitochondrial function and to reduce oxidative stress.
实验室实验的优点和局限性
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, LOX, and iNOS, which makes it a valuable tool for studying the role of these enzymes in the inflammatory response. It is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues. However, one limitation of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide is that it can be cytotoxic at high concentrations, which can limit its use in certain experiments.
未来方向
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has several potential future directions. One area of research is the development of more potent and selective inhibitors of COX-2, LOX, and iNOS. Another area of research is the development of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Additionally, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide could be studied for its potential use in combination therapy with other anti-inflammatory or anti-cancer agents. Finally, further research is needed to fully elucidate the mechanism of action of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide and to identify its potential therapeutic targets.
合成方法
The synthesis of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide involves the reaction of 4-chloro-2-methoxy-5-nitrobenzamide with 4-aminobenzoyl chloride in the presence of a base. The resulting product is then reacted with nicotinic acid in the presence of a coupling agent to obtain N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide. The purity of the compound is usually determined using high-performance liquid chromatography (HPLC).
科学研究应用
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to be effective in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.
属性
IUPAC Name |
N-(4-benzamido-2-chloro-5-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-27-18-11-16(23-20(26)14-8-5-9-22-12-14)15(21)10-17(18)24-19(25)13-6-3-2-4-7-13/h2-12H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDVFSXMWLQPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CN=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5528777 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
methanone](/img/structure/B6055807.png)
![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055812.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)

![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6055841.png)
![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)